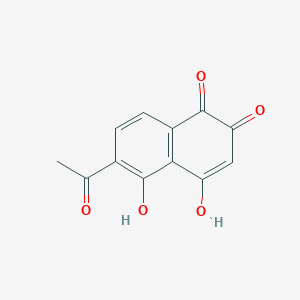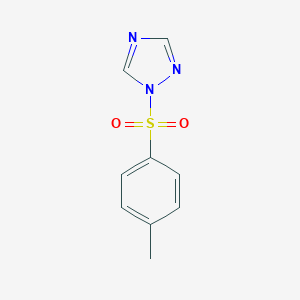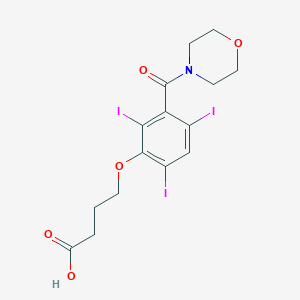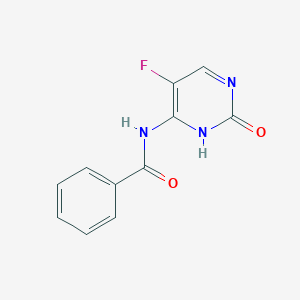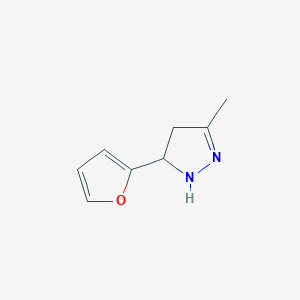
5-(2-Furyl)-4,5-dihydro-3-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Furyl)-4,5-dihydro-3-methyl-1H-pyrazole, commonly known as FDP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. It is a five-membered ring structure containing a pyrazole ring fused to a furan ring, with a methyl group attached to the pyrazole ring.
作用机制
The exact mechanism of action of FDP is not fully understood, but it is believed to exert its effects through various pathways. In anti-inflammatory and anti-cancer applications, FDP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses, as well as the growth and survival of cancer cells. FDP has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In agricultural applications, FDP is believed to act as a plant growth regulator by stimulating the synthesis of plant hormones such as auxins and cytokinins, which regulate various aspects of plant growth and development. It may also exhibit pesticidal activity by disrupting the nervous system of insects and interfering with their feeding and reproductive processes.
生化和生理效应
FDP has been shown to have a range of biochemical and physiological effects in various organisms. In rats, FDP has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress and damage. It has also been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the blood.
In plants, FDP has been shown to stimulate the synthesis of plant hormones such as auxins and cytokinins, which regulate various aspects of plant growth and development. It has also been shown to enhance the activity of antioxidant enzymes and protect plants from oxidative stress and damage.
实验室实验的优点和局限性
One advantage of FDP is its relatively simple synthesis method, which allows for easy production and purification. It also exhibits a range of potential applications in various fields, making it a versatile compound for scientific research.
One limitation of FDP is its relatively low solubility in water, which may limit its use in certain applications. It may also exhibit toxicity at high doses, which should be taken into consideration when designing experiments.
未来方向
There are many potential future directions for research on FDP, including:
1. Further investigation of its anti-inflammatory and anti-cancer properties, including the identification of its molecular targets and the development of more potent derivatives.
2. Exploration of its potential as a plant growth regulator and pesticide, including the development of more effective formulations and the investigation of its mode of action.
3. Investigation of its potential as a material for use in organic electronic devices, including the optimization of its electronic properties and the development of new device architectures.
4. Study of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular disease.
5. Investigation of its potential as a tool for chemical biology research, including the development of probes and sensors for imaging and detecting biological molecules and processes.
Overall, FDP is a promising compound for scientific research with a range of potential applications in various fields. Further investigation of its properties and potential applications may lead to the development of new therapies, materials, and technologies.
合成方法
The synthesis of FDP can be achieved through various methods, including the reaction of furfurylamine with 3-methyl-2-pyrazolin-5-one in the presence of a catalyst such as acetic acid or polyphosphoric acid. Another method involves the reaction of furfurylamine with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with hydrazine hydrate.
科学研究应用
FDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, FDP has shown promising results as a potential anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of inflammatory cytokines and prevent the growth of cancer cells in vitro and in vivo.
In agriculture, FDP has been investigated as a potential plant growth regulator and pesticide. It has been shown to enhance plant growth and increase crop yield, as well as exhibit insecticidal and fungicidal activity against various pests and pathogens.
In materials science, FDP has been studied for its potential applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has been shown to exhibit good electron transport properties and high thermal stability, making it a promising candidate for use in these devices.
属性
CAS 编号 |
13599-33-2 |
|---|---|
产品名称 |
5-(2-Furyl)-4,5-dihydro-3-methyl-1H-pyrazole |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
5-(furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-4,7,10H,5H2,1H3 |
InChI 键 |
POVUPBQCSNLILG-UHFFFAOYSA-N |
SMILES |
CC1=NNC(C1)C2=CC=CO2 |
规范 SMILES |
CC1=NNC(C1)C2=CC=CO2 |
其他 CAS 编号 |
13599-33-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



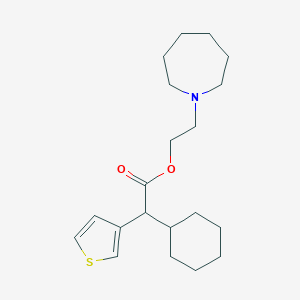
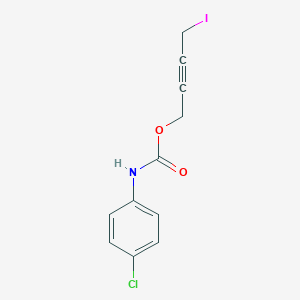
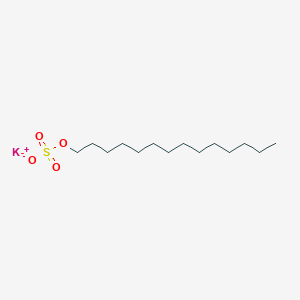
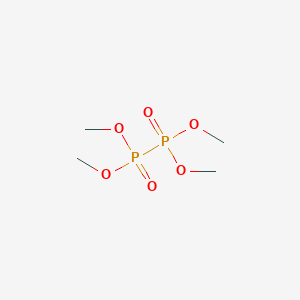

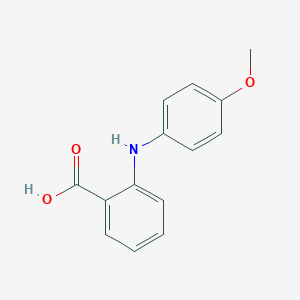
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)
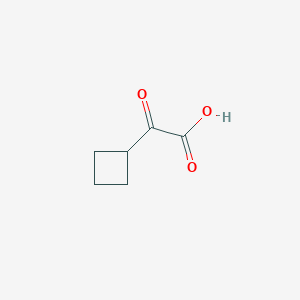
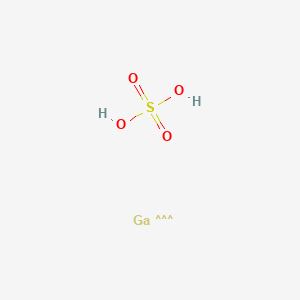
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
